molecular formula C12H11NO2 B6234758 methyl 4-aminonaphthalene-2-carboxylate CAS No. 91569-21-0

methyl 4-aminonaphthalene-2-carboxylate

Cat. No. B6234758
CAS RN: 91569-21-0
M. Wt: 201.2
InChI Key:
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Description

Methyl 4-aminonaphthalene-2-carboxylate (MANC) is a novel compound with a wide range of potential applications in scientific research. It is a derivative of naphthalene, which is a polycyclic aromatic hydrocarbon (PAH). MANC has been found to possess unique properties, including high solubility in water, low toxicity, and low reactivity. As a result, it has been used in a variety of biological, biochemical, and physiological experiments.

Scientific Research Applications

Methyl 4-aminonaphthalene-2-carboxylate has been used in a variety of scientific research applications, including cell biology, genetics, and biophysics. It has been used to study the structure and function of proteins, as well as to study the effects of drugs on cells. In addition, this compound has been used to study the effects of environmental pollutants on cells and to study the effects of toxic compounds on human health.

Mechanism of Action

Methyl 4-aminonaphthalene-2-carboxylate acts as a competitive inhibitor of enzymes, such as proteases and phosphatases, by binding to the active site of the enzyme and blocking its activity. This inhibition can be used to study the structure and function of proteins, as well as to study the effects of drugs on cells.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes, such as proteases and phosphatases, as well as to modulate the activity of ion channels. In addition, this compound has been found to modulate the activity of neurotransmitters and to affect the expression of genes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using methyl 4-aminonaphthalene-2-carboxylate in lab experiments is its low toxicity and high solubility in water. This makes it an ideal compound for use in cell culture and other biological experiments. However, this compound is also highly reactive and can react with other compounds, which can limit its use in certain experiments.

Future Directions

The potential applications of methyl 4-aminonaphthalene-2-carboxylate in scientific research are vast and include the study of the structure and function of proteins, the effects of drugs on cells, and the effects of environmental pollutants on cells. In addition, this compound could be used to study the effects of toxic compounds on human health and to develop new drugs and therapies. This compound could also be used in the development of biosensors and diagnostic tests, as well as in the development of new materials and nanomaterials. Finally, this compound could be used in the development of new catalysts and synthetic pathways.

Synthesis Methods

Methyl 4-aminonaphthalene-2-carboxylate can be synthesized from naphthalene and 4-aminonaphthalene through a two-step reaction. In the first step, naphthalene is reacted with 4-aminonaphthalene in the presence of a base, such as potassium hydroxide, to form the intermediate compound 4-aminonaphthalene-2-carboxylic acid. In the second step, the intermediate compound is reacted with methyl iodide to form this compound.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 4-aminonaphthalene-2-carboxylate involves the reaction of 4-nitronaphthalene with methylamine followed by reduction of the resulting intermediate to yield the final product.", "Starting Materials": [ "4-nitronaphthalene", "methylamine", "sodium borohydride", "methanol", "water" ], "Reaction": [ "Step 1: 4-nitronaphthalene is reacted with excess methylamine in methanol at reflux temperature for several hours to yield the intermediate methyl 4-nitronaphthalene-2-carboxylate.", "Step 2: The intermediate is then reduced using sodium borohydride in water at room temperature to yield the final product, methyl 4-aminonaphthalene-2-carboxylate.", "Step 3: The product is isolated by filtration and washed with water and methanol to yield a white solid." ] }

CAS RN

91569-21-0

Molecular Formula

C12H11NO2

Molecular Weight

201.2

Purity

95

Origin of Product

United States

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